molecular formula C20H27NO11 B3030826 Amygdaloside CAS No. 96420-61-0

Amygdaloside

Cat. No.: B3030826
CAS No.: 96420-61-0
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-SWRVSKMJSA-N
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Description

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)
Amygdalin is a disaccharide derivative, a cyanogenic glycoside and a gentiobioside. It has a role as a plant metabolite. It derives from a prunasin.
A cyanogenic glycoside found in the seeds of Rosaceae.

Mechanism of Action

Amygdalin, also known as Amygdaloside, Vitamin B17, Mandelonitrile-beta-gentiobioside, or D-Amygdalin, is a cyanogenic glycoside derived from nuts, plants, and the pits of certain fruits, primarily apricots . It has been recognized for its potential therapeutic roles, particularly in cancer treatment . Its use remains controversial due to its potential toxicity .

Target of Action

Amygdalin’s primary targets are cancer cells . It has been reported to exert anticancer effects against lung, breast, prostate, colorectal, cervical, and gastrointestinal cancers .

Mode of Action

Amygdalin interacts with its targets by inducing apoptosis of cancer cells, inhibiting cancer cells’ proliferation, and slowing down tumor metastatic spread . It has been reported to induce apoptosis via intrinsic cell death pathway (the mitochondria-initiated pathway), and enhance immunity .

Biochemical Pathways

Amygdalin is hydrolyzed by the enzyme beta-glucosidase into hydrogen cyanide (HCN), benzaldehyde, and glucose . Cyanide then exerts toxicity via inhibition of oxidative phosphorylation . Amygdalin influences physiological processes at various regulatory levels via extra- and intracellular signaling pathways regulating secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis .

Pharmacokinetics

Amygdalin’s pharmacokinetics have been studied in various animals . It has been found that amygdalin is rapidly absorbed in the body after injection . Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract .

Result of Action

The molecular and cellular effects of amygdalin’s action include the induction of apoptosis, inhibition of proliferation, and slowing down of tumor metastatic spread . It has also been reported to have an enhanced cytotoxic effect on malignant cells .

Action Environment

Amygdalin’s action, efficacy, and stability can be influenced by environmental factors. For instance, the variety of bacteria in the digestive tract can heavily influence amygdalin’s toxicity . Furthermore, amygdalin encapsulation in alginate-chitosan nanoparticles (ACNPs) can be employed as an active drug-delivery system to release this compound in a regulated, sustained manner without causing any harm to healthy cells or tissues .

Biochemical Analysis

Biochemical Properties

Amygdalin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of amygdalin involves the initial conversion of L-phenylalanine into mandelonitrile catalyzed by cytochrome P450 and CYP71AN24 . Upon ingestion, amygdalin is enzymatically metabolized into hydrogen cyanide .

Cellular Effects

Amygdalin influences cell function by exerting antioxidant, anti-tumor, anti-fibrotic, antiatherosclerosis, anti-inflammatory, immunomodulatory, and analgesic characteristics . It also has the ability to improve digestive and reproductive systems, neurodegeneration, and cardiac hypertrophy .

Molecular Mechanism

At the molecular level, amygdalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its toxicity depends heavily on the variety of bacteria in the digestive tract .

Temporal Effects in Laboratory Settings

The effects of amygdalin change over time in laboratory settings. Studies have verified that hydrogen cyanide (HCN)-produced amygdalin can be harmful orally, but only at very high doses . Although intravenous treatment was less effective than the oral method, the oral route has a dose range of 0.6 to 1 g daily .

Dosage Effects in Animal Models

The effects of amygdalin vary with different dosages in animal models. High exposure over a short duration can result in severe adverse health effects . Symptoms of acute toxicity to cyanide include nausea, vomiting, abdominal pain, falling blood pressure, and, in extreme cases, even death .

Metabolic Pathways

Amygdalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Amygdalin is transported and distributed within cells and tissues . Its transport and distribution could be influenced by the variety of bacteria in the digestive tract .

Subcellular Localization

Current studies are exploring potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIJNAGGSZNQT-SWRVSKMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name amygdalin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Amygdalin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031434
Record name DL-Amygdalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

51371-34-7, 29883-15-6
Record name DL-Amygdalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amygdalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

223-226 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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